

Reference Standard Sourcing & Qualification Guide: 2-Cyclobutyl-N-methylbenzamide

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Compound of Interest

Compound Name: 2-cyclobutyl-N-methylbenzamide

Cat. No.: B13520202

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Executive Summary & Compound Profile

2-cyclobutyl-N-methylbenzamide is a critical structural motif often utilized as a building block in the synthesis of CNS-active pharmaceutical candidates (e.g., Orexin receptor antagonists) or as a process impurity in the manufacture of benzamide-class drugs.[1][2]

Unlike common pharmacopeial standards (USP/EP), this compound is currently classified as a niche intermediate.[1] It is not widely available as a Certified Reference Material (CRM) from major metrological institutes.[1] Consequently, researchers must choose between sourcing Commercial Reagent Grade material and performing in-house qualification, or commissioning a Custom Synthesis for ISO-accredited certification.[1]

Property	Data
CAS Number	2648956-80-1
Molecular Formula	C ₁₃ H ₁₇ NO
Molecular Weight	203.28 g/mol
Key Application	Impurity Marker, Synthetic Intermediate
Solubility Profile	Soluble in DMSO, Methanol, DCM; Low aqueous solubility

Sourcing Strategy: Comparative Analysis

The following comparison evaluates the two primary sourcing pathways based on Scientific Integrity (Data Quality), Cost, and Lead Time.

Option A: Commercial Reagent Sourcing (Up-to-Reference)

Best for: Early-stage R&D, Method Development, Non-GLP Screening. Sourcing from catalog suppliers (e.g., BLD Pharm, Enamine) offers rapid availability.^[1] However, these materials are typically sold as "Chemical Reagents" (>95% purity) with limited Certificates of Analysis (CoA).^[1] They are NOT suitable for GMP release testing without further qualification.

Option B: Custom Synthesis & Certification (ISO 17034)

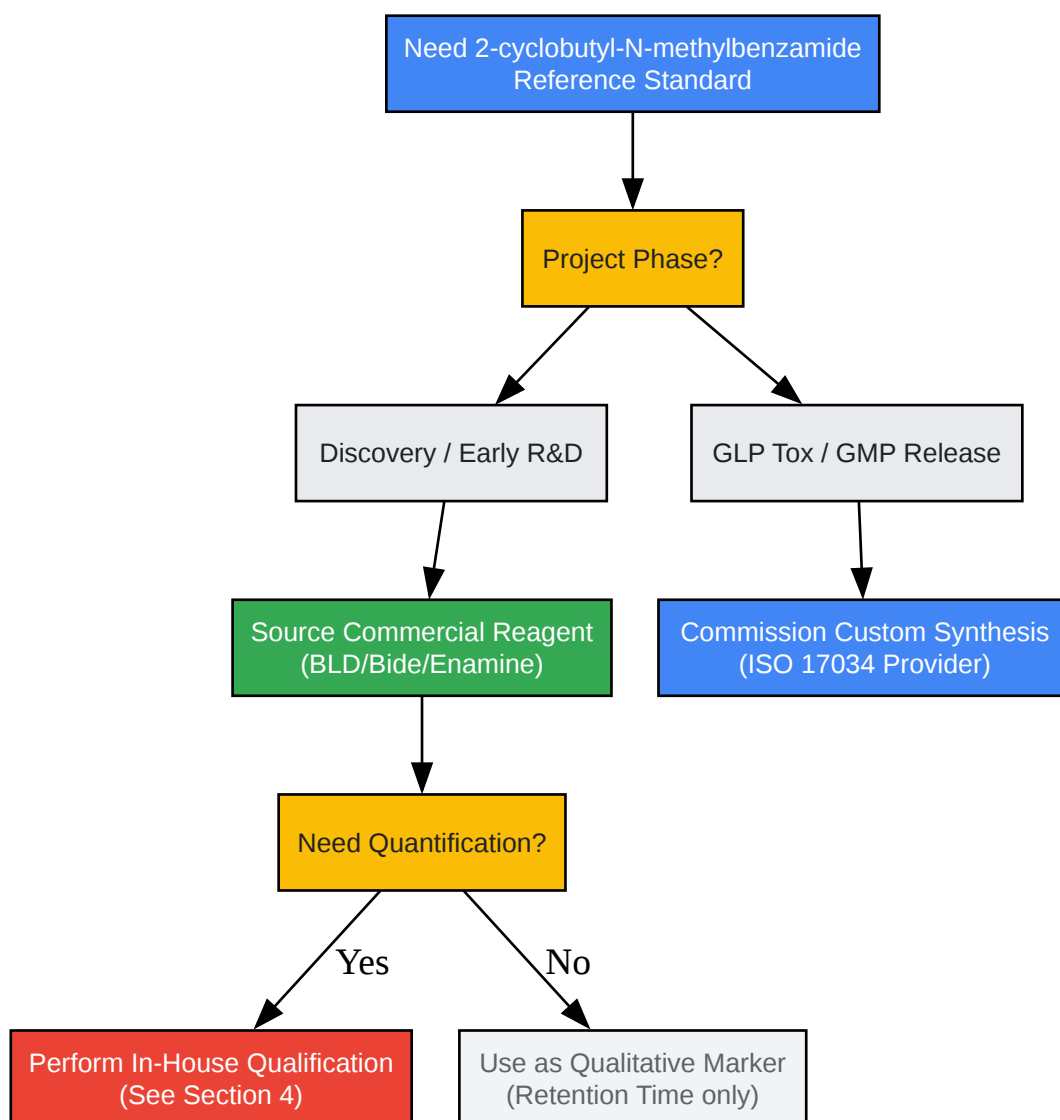
Best for: Late-stage Clinical Trials, GMP Release, Stability Studies. Contracting a CRO to synthesize and characterize the material under ISO 17034 guidelines ensures a "Primary Reference Standard" status.^[1]

Performance Matrix: Reagent vs. Custom Standard

Feature	Option A: Commercial Reagent	Option B: Custom Certified Standard
Purity (HPLC)	Typically 95% - 97%	Guaranteed >99.0%
Identity Data	Basic (¹ H-NMR, LC-MS)	Comprehensive (1D/2D NMR, IR, MS, EA)
Potency Value	Not assigned (Assume 100% = Risk)	Mass Balance Assigned (w/ TGA/KF)
Lead Time	1–2 Weeks	8–12 Weeks
Cost	Low (\$)	High (\$)
Risk	High (Batch-to-batch variability)	Low (Traceable & Homogeneous)

Decision Logic: Sourcing Workflow

The following decision tree guides the selection process based on the regulatory phase of your project.



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Figure 1: Strategic decision tree for sourcing reference materials based on regulatory requirements.

Technical Protocol: "Reagent-to-Standard" Qualification

If you choose Option A, you must scientifically validate the commercial reagent to establish it as a Secondary Reference Standard.^[1] Do not rely on the vendor's purity claim for quantitative work.^[1]

Experimental Workflow

Objective: Assign a precise Potency (% w/w) to the material to correct for impurities, water, and residual solvents.[1]

Potency Equation (Mass Balance Approach):

[1]

Step-by-Step Qualification Protocol

- Structural Confirmation (Identity):
 - ¹H-NMR (400 MHz, DMSO-d₆): Verify the cyclobutyl methine proton (multiplet, ~3.5-4.0 ppm) and the N-methyl singlet (~2.8 ppm).[1] Confirm the ortho-substitution pattern on the benzamide ring.
 - LC-MS (ESI+): Confirm parent ion
Da.[1]
- Chromatographic Purity (HPLC-UV):
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]
 - Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile. 5% B to 95% B over 15 min.[1]
 - Detection: 254 nm (aromatic ring) and 210 nm (amide bond).[1]
 - Acceptance Criteria: No single impurity >0.5%; Total purity >98.0% area.[1]
- Volatile Content Analysis:
 - TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.[1] Loss < 100°C indicates volatiles.[1]
 - Karl Fischer Titration: Essential if TGA shows mass loss.[1] Benzamides can be hygroscopic.[1]
- Residual Solvents (GC-Headspace):

- Screen for synthesis solvents (DCM, Ethyl Acetate, THF) which are common in catalog reagents.

Data Simulation: The Cost of Skipping Qualification

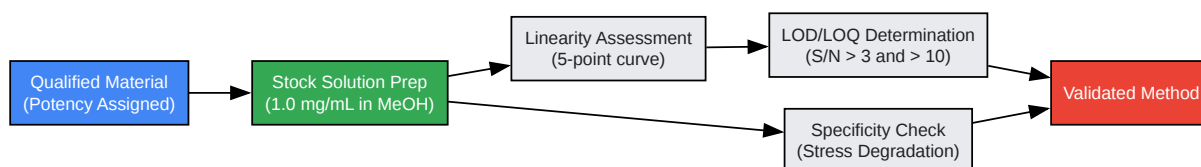
The table below illustrates the quantitative error introduced by using a commercial reagent "as is" versus a qualified standard.

Parameter	Vendor CoA (As Is)	In-House Qualified Data	Impact on Result
HPLC Purity	98.5% (Area %)	98.2% (Area %)	Minor
Water Content	Not Tested	1.5% (Hygroscopic)	Significant
Residual Solvent	Not Tested	0.8% (DCM)	Significant
Calculated Potency	Assumed 100%	96.0%	4.0% Error

Insight: If you use the vendor material as a 100% pure standard for quantifying an impurity in a drug batch, you will underestimate the impurity level by 4%, potentially causing a false pass/fail result regarding ICH Q3A thresholds.[1]

Analytical Validation Pathway

Once the standard is sourced or qualified, it must be integrated into your analytical method.[1]



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Figure 2: Analytical method validation workflow for impurity quantification.

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